

Unveiling the Structural and Functional Landscape of JI6: A Technical Guide

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Compound of Interest

Compound Name: JI6

Cat. No.: B10763734

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Abstract

This technical guide provides a comprehensive overview of the chemical and structural characteristics of the ligand **JI6**, a copper-containing complex. It details the experimental protocols for the synthesis and crystallographic analysis of **JI6** in complex with hen egg-white lysozyme. This document summarizes the key structural features of **JI6** and its interaction with the protein, providing a foundation for further research and development in the field of metallo-organic compounds and their biological applications.

Chemical Structure of JI6

JI6 is a metallo-organic complex with the systematic name (6~{S})-6-[(1~{R})-1-oxidanylethyl]-2,4-dioxa-7

$I^4 \setminus 4$

-aza-3

$I^3 \setminus 3$

-cupratricyclo[7.4.0.0^{3,7}]trideca-1(13),7,9,11-tetraen-5-one. Its chemical formula is $C_{11}H_{11}CuNO_4$, and it has a molecular weight of 284.755 g/mol .

Table 1: Chemical Properties and Identifiers of **JI6**

Property	Value
Systematic Name	(6~{S})-6-[(1~{R})-1-oxidanylethyl]-2,4-dioxa-7
	$l^4 \setminus 4$
	-aza-3
	$l^3 \setminus 3$
	-cupratricyclo[7.4.0.0^{3,7}]trideca-1(13),7,9,11-tetraen-5-one
Chemical Formula	C ₁₁ H ₁₁ CuNO ₄
Molecular Weight	284.755 g/mol
InChI Key	RLMUPHKMYNMLMB-NBDMYRNNSA-L
Canonical SMILES	C--INVALID-LINK--O

Experimental Protocols

The structural determination of **Jl6** was achieved through X-ray crystallography of its complex with hen egg-white lysozyme (HEWL). The following sections detail the methodologies employed in this process.

Synthesis of the Jl6-Lysozyme Complex

The complex was formed by the reaction of a copper(II) Schiff base complex with L-threonine, which then binds to the hen egg-white lysozyme.

Crystallization

Single crystals of the HEWL-**Jl6** complex were grown using the sitting drop vapor diffusion method.

X-ray Data Collection and Structure Determination

Crystallographic data were collected at a synchrotron radiation source. The structure was solved by molecular replacement and refined to a high resolution.

Structural Insights and Biological Context

The crystal structure of the HEWL-**J16** complex (PDB ID: 7YRK) reveals the binding mode of the copper complex to the protein. This interaction provides a basis for understanding the potential biological activity of **J16** and similar metallo-organic compounds. The study of such complexes is relevant in the context of developing novel enzyme inhibitors or catalysts.

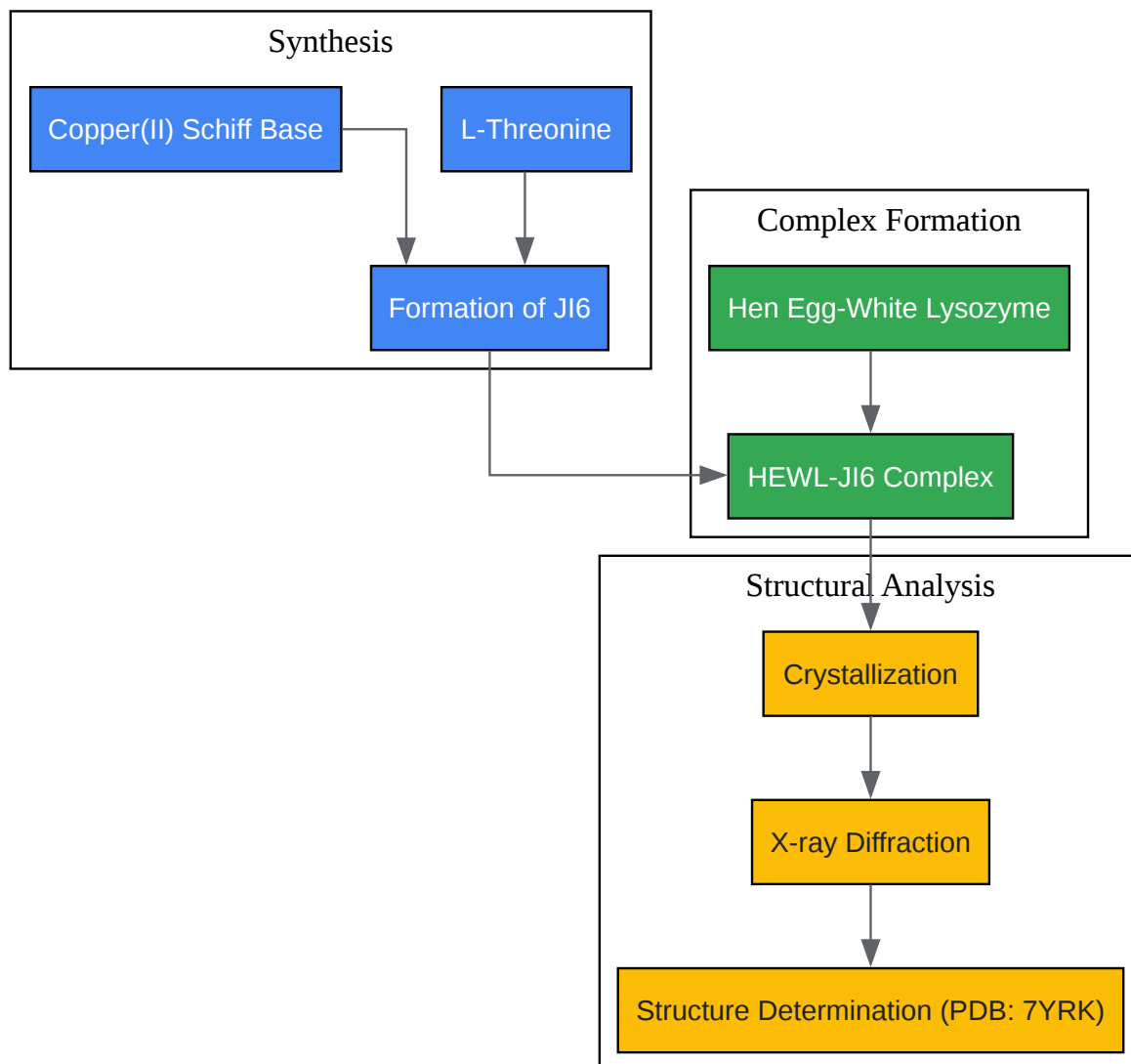
Table 2: Crystallographic Data for the HEWL-**J16** Complex (PDB ID: 7YRK)

Parameter	Value
Resolution	0.92 Å
R-Value Work	0.111
R-Value Free	0.126
Space Group	P 4 ₃ 2 ₁ 2

Signaling Pathways and Logical Relationships

As the primary research associated with **J16** focuses on its synthesis and structural characterization in a complex with lysozyme, there is currently no published information regarding its involvement in specific signaling pathways. The interaction with lysozyme, an enzyme that damages bacterial cell walls, suggests a potential role in antimicrobial applications, though this has not been experimentally verified.

The logical workflow for the characterization of **J16** is outlined below.



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Caption: Logical workflow for the synthesis and structural determination of the **JI6**-lysozyme complex.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com